Sulfoxone sódico

Descripción general

Descripción

Sulfoxone sodium is not directly mentioned in the provided papers. However, the papers do discuss various sulfone compounds and their synthesis, which can be related to the broader class of compounds that sulfoxone sodium belongs to. Sulfones are a group of organic compounds that contain the sulfonyl functional group attached to two carbon atoms. They are known for their applications in pharmaceuticals and organic photoconducting materials . Sulfoxone sodium itself is a type of sulfone that has been used in the past as an antimicrobial agent, particularly for the treatment of leprosy.

Synthesis Analysis

The synthesis of sulfone compounds can be achieved through various methods. One approach is the multicomponent reductive cross-coupling involving an inorganic salt like sodium metabisulfite for the construction of sulfones . Another method includes the transition-metal-free C-S bond formation, which allows for the creation of aryl sulfones from sodium sulfinates and aryne precursors . Additionally, the synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes using sodium metabisulfite as a sulfur dioxide equivalent has been reported . These methods highlight the versatility and adaptability of sulfone synthesis techniques.

Molecular Structure Analysis

The molecular structure of sulfones typically consists of a sulfonyl group (S=O) bonded to two carbon atoms. The papers discuss various sulfone structures, such as the formation of cyclic sulfones , and the incorporation of sulfone groups into complex molecules like benzofurans . The molecular structure of sulfones is significant because it contributes to their chemical stability and reactivity, which is essential for their applications in different fields.

Chemical Reactions Analysis

Sulfones participate in a variety of chemical reactions. For instance, sulfoxonium ylides can act as a carbene precursor in rhodium(III)-catalyzed C-H acylmethylation of arenes . The silver-promoted decarboxylative sulfonylation of aromatic carboxylic acids with sodium sulfinates is another example of a reaction involving sulfones, which proceeds via a radical mechanism . These reactions demonstrate the chemical versatility of sulfones and their potential for creating complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfones are influenced by the presence of the sulfonyl group. For example, the introduction of sodium sulfonate groups into poly(ether ether ketone)s affects their thermal stability and solubility, with the degree of substitution having a strong influence on these properties . The glass transition temperatures of these polymers increase with the content of sodium sulfonate groups, indicating that the incorporation of sulfone groups can significantly alter the material properties of polymers .

Aplicaciones Científicas De Investigación

Medicamento contra la lepra

Sulfoxone sódico, también conocido como Diasone, se usa principalmente como un medicamento contra la lepra . Se introdujo en Japón en 1948 y luego se introdujo en el uso occidental por Ernest Muir, quien se desempeñaba como superintendente del leprosario Chacachacare en Trinidad en el Caribe .

Tratamiento de la dermatitis herpetiforme

This compound se ha utilizado con éxito limitado en el tratamiento de dermatitis herpetiforme, una enfermedad crónica de la piel . Las sulfonamidas, incluida la sulfoxona, han sido las más efectivas para tratar esta afección .

Antibiótico bacteriostático

This compound es un antibiótico sulfonamida. Las sulfonamidas son antibióticos bacteriostáticos sintéticos con un amplio espectro contra la mayoría de los organismos grampositivos y muchos gramnegativos . Sin embargo, la resistencia a una sulfonamida indica resistencia a todas .

Inhibición de la síntesis de ácido fólico

This compound actúa como un inhibidor competitivo de la enzima bacteriana dihidrofolato sintetasa . El sustrato normal para la enzima, el ácido para-aminobenzoico (PABA), no puede unirse como de costumbre. La reacción inhibida es necesaria en estos organismos para la síntesis de ácido fólico .

Farmacocinética

This compound se absorbe rápidamente y tiene una unión a proteínas del 69% . Se metaboliza en el hígado y tiene una vida media de eliminación de 3 a 8 horas<a aria-label="2: Sulfoxone Sodium is rapidly absorbed and has a protein binding of 69%2" data-citationid="ce5ebbe

Mecanismo De Acción

Target of Action

Sulfoxone sodium primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Mode of Action

Sulfoxone sodium acts as a competitive inhibitor of dihydropteroate synthetase . It competes with the enzyme’s normal substrate, para-aminobenzoic acid (PABA), for binding sites, thereby inhibiting the enzyme’s action . This inhibition disrupts the synthesis of folic acid, which is necessary for bacterial growth and multiplication .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, Sulfoxone sodium disrupts the folic acid metabolism cycle . This disruption affects the production of nucleotides, which are essential components of DNA and RNA. As a result, the bacteria’s ability to replicate and multiply is hindered .

Pharmacokinetics

Sulfoxone sodium is rapidly absorbed and is widely distributed throughout all tissues . High levels of the drug are achieved in pleural, peritoneal, synovial, and ocular fluids . The drug is metabolized in the liver and has a half-life of 3-8 hours . Its protein binding is approximately 69% .

Result of Action

The primary result of Sulfoxone sodium’s action is the inhibition of bacterial growth and multiplication . By disrupting the synthesis of folic acid, the drug prevents the bacteria from producing essential components of their DNA and RNA, thereby inhibiting their ability to replicate and multiply .

Action Environment

The action of Sulfoxone sodium can be influenced by various environmental factors. For instance, the drug’s antibacterial action is inhibited by pus . Moreover, the drug’s absorption can be affected by the pH of the environment, as the soluble sulfonamide salts of the drug are highly alkaline . The drug’s distribution can also be influenced by the presence of certain body fluids, such as pleural, peritoneal, synovial, and ocular fluids .

Análisis Bioquímico

Biochemical Properties

Sulfoxone sodium is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . The normal substrate for this enzyme, para-aminobenzoic acid (PABA), cannot bind as usual due to the presence of Sulfoxone sodium . This inhibited reaction is necessary in these organisms for the synthesis of folic acid .

Cellular Effects

Sulfoxone sodium, as a sulfonamide antibiotic, inhibits the multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . This influences cell function by disrupting the synthesis of folic acid, which is crucial for bacterial growth .

Molecular Mechanism

The molecular mechanism of Sulfoxone sodium involves its role as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, a vital component for bacterial growth and multiplication . By inhibiting this enzyme, Sulfoxone sodium prevents the normal substrate, para-aminobenzoic acid (PABA), from binding, thereby inhibiting the synthesis of folic acid .

Metabolic Pathways

Sulfoxone sodium is metabolized in the liver . It acts as a competitive inhibitor in the folic acid metabolism cycle, specifically inhibiting the enzyme dihydropteroate synthetase . This disrupts the normal metabolic pathways of bacteria, inhibiting their growth and multiplication .

Transport and Distribution

Sulfoxone sodium is widely distributed throughout all tissues . High levels are achieved in pleural, peritoneal, synovial, and ocular fluids

Propiedades

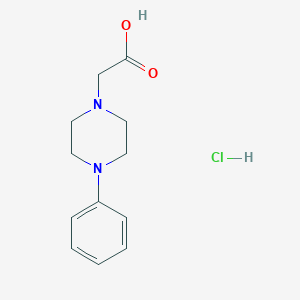

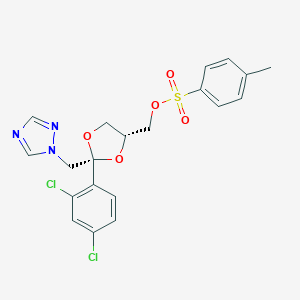

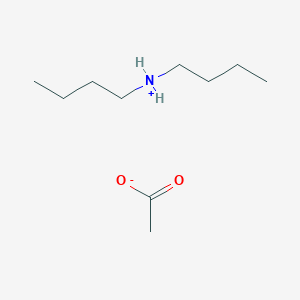

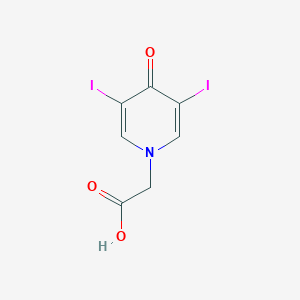

IUPAC Name |

disodium;[4-[4-(sulfinatomethylamino)phenyl]sulfonylanilino]methanesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O6S3.2Na/c17-23(18)9-15-11-1-5-13(6-2-11)25(21,22)14-7-3-12(4-8-14)16-10-24(19)20;;/h1-8,15-16H,9-10H2,(H,17,18)(H,19,20);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBNFLZFSZDPQF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCS(=O)[O-])S(=O)(=O)C2=CC=C(C=C2)NCS(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2Na2O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023623 | |

| Record name | Adesulfone sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144-75-2 | |

| Record name | Adesulfone Sodium [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adesulfone sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFOXONE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57OWB0Q221 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

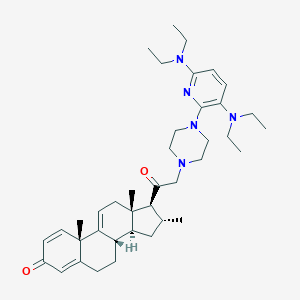

![3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol](/img/structure/B50513.png)

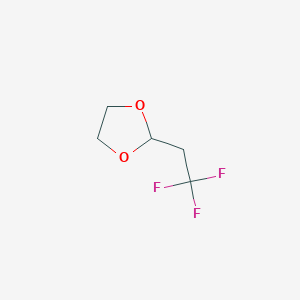

![2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B50525.png)